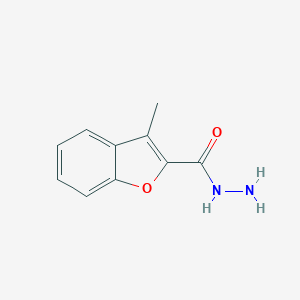

3-Methyl-1-benzofuran-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

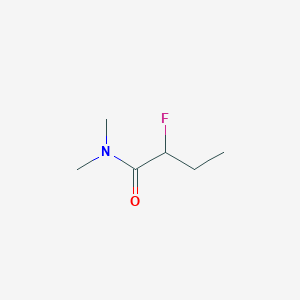

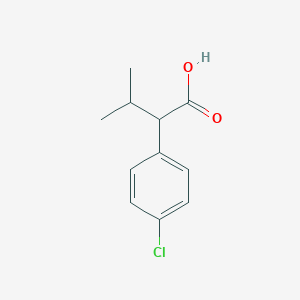

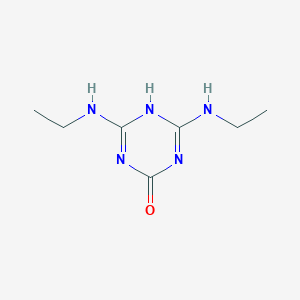

3-Methyl-1-benzofuran-2-carbohydrazide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Mecanismo De Acción

Target of Action

3-Methyl-1-benzofuran-2-carbohydrazide has been found to be active against 3LAU (Arora 2 kinase) and 1VOM (Dictyostelium myosin) biomarkers . These biomarkers are crucial in the functioning of cancer cells and bacteria, making them primary targets of this compound .

Mode of Action

The compound interacts with its targets by binding to their DNA . This interaction results in the inhibition of the growth of bacteria . It’s also an analog of pyrazole, which has been shown to have antimycobacterial activity against Mycobacterium tuberculosis .

Biochemical Pathways

They exist widely in natural products and have a wide range of biological and pharmacological activities .

Pharmacokinetics

The compound’s molecular weight is 1902 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of the growth of bacteria . It has been shown to have antimycobacterial activity against Mycobacterium tuberculosis . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, affecting the functioning of cancer cells and bacteria .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is a solid at room temperature , which could influence its stability and efficacy in different environments.

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may inhibit the growth of bacteria by binding to their DNA . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.

Molecular Mechanism

The exact molecular mechanism of action of 3-Methyl-1-benzofuran-2-carbohydrazide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide typically involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{C10H8O3} + \text{N2H4} \rightarrow \text{C10H10N2O2} + \text{H2O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products:

Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

Reduction: Formation of benzofuran-2-carbohydrazine derivatives.

Substitution: Formation of various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

3-Methyl-1-benzofuran-2-carbohydrazide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the synthesis of advanced materials with specific properties.

Comparación Con Compuestos Similares

- 3-Methylbenzofuran-2-carboxylic acid

- 3-Methyl-1-benzofuran-2-carbohydrazine

- Benzofuran-2-carbohydrazide

Comparison: 3-Methyl-1-benzofuran-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for targeted research and applications.

Propiedades

IUPAC Name |

3-methyl-1-benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUIRFLZLMGGLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365807 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53524-81-5 |

Source

|

| Record name | 3-methyl-1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 3-methyl-1-benzofuran-2-carbohydrazide?

A1: this compound is characterized by a benzofuran ring system with a methyl substituent at the 3-position and a carbohydrazide moiety at the 2-position [, , ]. This structure allows for potential modifications to explore structure-activity relationships and optimize its properties for various applications.

Q2: How does the conformation of this compound vary in its crystal structure?

A2: Studies have shown that this compound can adopt slightly twisted conformations in its crystal structure []. The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit can vary depending on the specific crystallographic packing and intermolecular interactions.

Q3: What types of intermolecular interactions are observed in the crystal structures of this compound and its derivatives?

A3: Crystallographic studies reveal that this compound molecules can interact with each other through a variety of non-covalent forces [, ]. These include N—H⋯N and N—H⋯O hydrogen bonds, which can lead to the formation of dimers, trimers, or more extended networks. Additionally, weaker C—H⋯O hydrogen bonds and π–π interactions contribute to the overall crystal packing. These intermolecular interactions are crucial for understanding the solid-state properties of this compound and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

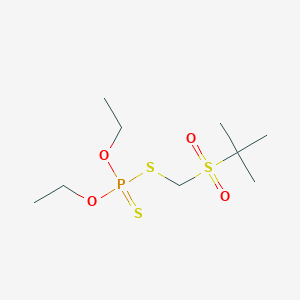

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)

![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)